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Compound of Interest

2-[2-(morpholin-4-yl)phenyl]acetic
Compound Name: o
aci

Cat. No.: B8494971

Executive Summary

Morpholinophenylacetic acids represent a versatile scaffold in medicinal chemistry, serving as
bioisosteres for traditional biphenyl or phenoxyphenyl NSAIDs and as solubility-enhancing
linkers in kinase inhibitors. The position of the morpholine ring—ortho (2-position) versus para
(4-position)—dictates profound differences in molecular conformation, metabolic stability, and
target affinity.

» Ortho-Morpholinophenylacetic Acid: Characterized by a high torsional angle ("twist") between
the morpholine and phenyl rings due to steric clash with the acetic acid side chain. This
conformation mimics the pharmacophore of diclofenac, making it a strong candidate for
COX-1/COX-2 inhibition and PC-PLC modulation.

o Para-Morpholinophenylacetic Acid (CAS 26577-57-1): Adopts a linear, planar conformation.
It is primarily utilized to improve the pharmacokinetic profile (solubility, LogP) of larger drug
molecules or as a linker in fragment-based drug design (FBDD).

Chemical & Physicochemical Profile

The distinct structural topology of these isomers results in divergent physicochemical
properties, influencing their bioavailability and receptor binding.
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Synthesis Pathways[2][3][4]

The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution
(SNAr) or Buchwald-Hartwig amination, depending on the reactivity of the starting phenylacetic
acid precursor.

Graphviz Diagram: Synthetic Routes
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Caption: Comparative synthetic logic. The para-isomer is accessible via standard SNAr due to
para-activation, whereas the sterically hindered ortho-isomer often requires Palladium-
catalyzed coupling.

Bioactivity & Structure-Activity Relationship (SAR)
The "Ortho-Effect": COX & PC-PLC Inhibition

The ortho-isomer is bio-isosteric with diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). The
morpholine ring provides steric bulk that forces the acetic acid group out of the phenyl plane, a
conformation critical for binding to the Cyclooxygenase (COX) active site.

e Mechanism: The twisted conformation fits the hydrophobic channel of COX-2, preventing
arachidonic acid entry.

e PC-PLC Inhibition: Analogous to 2-morpholinobenzoic acid derivatives, the ortho-morpholino
group is essential for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), a
target in antiproliferative cancer therapy.

The "Para-Effect": Linker Utility & Antimicrobial Activity

The para-isomer lacks the steric twist, adopting a linear geometry. It is less effective as a direct
COX inhibitor but serves as a superior scaffold for:

 Solubility Modulation: Used to append the morpholine solubilizing group to lipophilic drugs
without disrupting the core binding mode.

» Antimicrobial Activity: Para-substituted morpholines are frequently screened for antibacterial
properties (e.g., against S. aureus), where the morpholine nitrogen acts as a hydrogen bond
acceptor in the bacterial ribosome or cell wall synthesis machinery.

Graphviz Diagram: SAR Decision Tree
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Caption: SAR decision matrix illustrating how substitution position dictates conformational
geometry and subsequent therapeutic application.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Morpholinophenyl)acetic
Acid (Para-lsomer)

Objective: Synthesis via Nucleophilic Aromatic Substitution (SNAr). Reagents: 4-
Fluorophenylacetic acid, Morpholine, K2COs, DMSO.

o Preparation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous DMSO (0.5 M
concentration).

o Addition: Add anhydrous K2COs (2.5 eq) followed by morpholine (1.2 eq).

e Reaction: Heat the mixture to 100°C under N2 atmosphere for 12—-16 hours. Monitor by TLC
(SiO2, MeOH:DCM 1:9) or LC-MS.[2]
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e Workup: Cool to room temperature. Pour into ice-cold water and acidify to pH 3 with 1N HCI.

« |solation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na=S0a4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: COX-2 Inhibition Screening (Fluorescent
Assay)

Objective: Evaluate the anti-inflammatory potential of the ortho-isomer. System: Purified
recombinant human COX-2 enzyme.

e Incubation: Mix COX-2 enzyme in Tris-HCI buffer (pH 8.0) with heme cofactor and the test
compound (Ortho-isomer, 0.1-100 uM). Incubate at 37°C for 10 mins.

e Initiation: Add Arachidonic Acid (100 pM) and the fluorometric substrate (e.g., ADHP).
e Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes.

¢ Analysis: Calculate the slope of the reaction velocity. Determine ICso relative to a vehicle
control (DMSO) and a positive control (Diclofenac).

o Self-Validation: The positive control (Diclofenac) must yield an 1Cso within 2-fold of
literature values (approx. 20-50 nM) for the assay to be valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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